REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH2:9][CH2:10][CH2:11][N:12]=1.C(O)(=O)C.[BH4-].[Na+]>CO>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]1[CH2:9][CH2:10][CH2:11][NH:12]1 |f:2.3|
|
Name
|
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)C=1CCCN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)C=1CCCN1
|
Name
|
|
Quantity
|
1300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
330 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
22.28 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-65 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at −65° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
CUSTOM
|
Details
|
The bulk of the methanol was removed under vacuum
|
Type
|
ADDITION
|
Details
|
5N HCl (950 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the solution extracted with ether (2×500 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous solution was then basified with sodium hydroxide pellets (310 g) with ice-bath
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction temperature less than 30° C
|
Type
|
EXTRACTION
|
Details
|
The basified aqueous was then extracted with ethyl acetate (3×800 mL)
|
Type
|
WASH
|
Details
|
the combined organics washed with brine (800 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
chromatographed on 1 Kg of silica gel eluting with 19:1 to 9:1 methylene chloride-ethanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)C1NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |